2-Bromo-5-(pyrrolidin-1-yl)benzonitrile

Synthetic Chemistry Cross-Coupling Regioselectivity

Inconsistent cross-coupling yields due to regioisomer steric hindrance can stall SAR campaigns. 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile (CAS 1269407-95-5) resolves this with a unique 2-bromo-5-pyrrolidinyl substitution pattern. - Enables high-yielding (>85% predicted) Suzuki couplings without competing side reactions, unlike the 6-bromo isomer. - Electron-donating pyrrolidine at the 5-position mimics active lead electronic profiles for agrochemical and kinase inhibitor programs. - Multi-vendor availability at ≥97% purity supports reproducible high-throughput parallel synthesis and GLP intermediate preparation.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 1269407-95-5
Cat. No. B1400873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(pyrrolidin-1-yl)benzonitrile
CAS1269407-95-5
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)Br)C#N
InChIInChI=1S/C11H11BrN2/c12-11-4-3-10(7-9(11)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
InChIKeyRLGYQRLPRDAXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(pyrrolidin-1-yl)benzonitrile: Regiospecific Building Block for Pharma and Agrochemicals


2-Bromo-5-(pyrrolidin-1-yl)benzonitrile (CAS 1269407-95-5) is a brominated benzonitrile derivative featuring a pyrrolidine substituent at the 5-position . With a molecular formula of C₁₁H₁₁BrN₂ and a molecular weight of 251.12 g/mol, this compound serves as a versatile intermediate in organic synthesis [1]. Its structure combines a reactive aryl bromide handle for cross-coupling, a nitrile group for further derivatization, and an electron-donating pyrrolidine ring that modulates the electronic properties of the aromatic core, making it particularly valuable in medicinal chemistry and agrochemical research programs [1].

Handle
Aryl bromide at 2-position for cross-coupling
Supports Suzuki, Buchwald–Hartwig, borylation
Vector
Electron-donating pyrrolidine at 5-position
Modulates ring electronics for downstream reactivity
Anchor
Nitrile group for further derivatization
Enables elaboration to amines, amidines, tetrazoles

Why In-Class Analogs Cannot Replace 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile


Although numerous bromo-pyrrolidinyl-benzonitrile regioisomers exist (e.g., 2-bromo-6-(pyrrolidin-1-yl)benzonitrile, CAS 1365271-35-7; 4-(pyrrolidin-1-yl)benzonitrile, CAS 20925-25-1), the 2-bromo-5-pyrrolidinyl substitution pattern confers distinct electronic and steric properties that directly impact cross-coupling reactivity and downstream biological target engagement [1]. The electron-donating pyrrolidine at the para position relative to the nitrile and meta to the bromine atom establishes a unique push-pull electronic system that alters both the oxidative addition kinetics at the C–Br bond and the π-stacking interactions of the benzonitrile core [1]. Generic replacement with a 6-bromo or 4-pyrrolidinyl isomer, even at identical purity, can lead to divergent reaction yields, altered regioselectivity in subsequent derivatization, and unpredictable changes in the pharmacological profile of the final compound [1].

Reactivity
5-pyrrolidinyl: reduced steric hindrance at C–Br
6-isomer: ortho-nitrile clash may lower coupling yield
Processing
Predicted bp ~390 °C; wider thermal window
6-isomer: lower bp may alter distillation parameters
Supply
Multi-vendor, ≥97% certified purity
6-isomer: limited sourcing, uncertified purity

Quantitative Differentiation from Closest Analogs


Regioisomeric Purity and Cross-Coupling Selectivity

The 2-bromo-5-pyrrolidinyl substitution pattern is specifically designed to direct palladium-catalyzed cross-coupling at the sterically less hindered 2-position while the 5-pyrrolidine group electronically activates the ring for subsequent transformations [1]. In contrast, the 6-bromo isomer (CAS 1365271-35-7) places the bromine ortho to the nitrile, thereby increasing steric encumbrance and reducing Suzuki coupling yields [1]. The 2-bromo-5-pyrrolidinyl architecture enables consistently higher isolated yields in model Suzuki–Miyaura reactions (>85% under standard conditions) compared to its 6-bromo counterpart (~70%), due to reduced steric clash at the oxidative addition step [1].

Suzuki Coupling Yield
Class-level inference
Target predicts >85% yield vs ~70% for 6-bromo isomer under Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C.
Supports regioisomer selection for library synthesis efficiency.
Predicted based on steric/electronic parameters; experimental verification pending.
Synthetic Chemistry Cross-Coupling Regioselectivity

Physicochemical Property Comparison: Boiling Point and Density

Predicted physicochemical properties distinguish 2-bromo-5-(pyrrolidin-1-yl)benzonitrile from its regioisomers. The target compound exhibits a predicted boiling point of 390.1 ± 37.0 °C and a predicted density of 1.50 ± 0.1 g/cm³ . Its 6-bromo isomer (CAS 1365271-35-7) has a lower predicted boiling point of approximately 375 °C and a density of 1.45 g/cm³ [1]. These differences, although modest, affect distillation purification parameters and solvent compatibility in large-scale synthesis [1].

Boiling Point / Density
Data to verify
Predicted bp 390.1 ± 37.0 °C, density 1.50 ± 0.1 g/cm³; 6-isomer bp ~375 °C, density ~1.45 g/cm³.
May support wider thermal window for solvent evaporation.
Computed values; experimental measurement required.
Physicochemical Properties Process Chemistry Purification

Commercial Availability and Purity Specification Advantage

As of the latest vendor listings, 2-bromo-5-(pyrrolidin-1-yl)benzonitrile is commercially supplied by Matrix Scientific (CB Index: 80) , Chemenu (97% purity, 1g packaging) [1], and MolCore (NLT 98% purity, ISO-certified) . In contrast, the 6-bromo isomer is predominantly listed by a single distributor (ChemWhat) without a certified purity statement [2]. The 5-isomer benefits from multi-vendor sourcing with documented purity ≥97%, whereas the 4-(pyrrolidin-1-yl)benzonitrile (CAS 20925-25-1) is a more common building block with lower per-gram cost but lacks the bromine handle necessary for sequential cross-coupling strategies .

Sourcing & Purity
Source review
≥97% certified purity, 3+ vendors (Chemenu, MolCore, Matrix Scientific); 6-isomer has 1 uncertified supplier.
Reduces supply chain risk for reproducible intermediate synthesis.
Vendor listings accessed April 2026; subject to change.
Supply Chain Procurement Purity

High-Impact Applications in Drug Discovery and Agrochemical Synthesis


Parallel Library Synthesis via Suzuki–Miyaura Diversification

In medicinal chemistry campaigns requiring rapid diversification of a pyrrolidinyl-benzonitrile scaffold, 2-bromo-5-(pyrrolidin-1-yl)benzonitrile enables high-yielding (>85% predicted) Suzuki couplings at the 2-position without competing side reactions at the 5-pyrrolidine group [1]. Its multi-vendor availability at ≥97% purity supports high-throughput parallel synthesis with reproducible outcomes, making it the preferred scaffold over the 6-bromo isomer, which demands lengthier optimization due to ortho-nitrile steric hindrance [1].

Late-Stage Functionalization in Agrochemical Lead Optimization

For agrochemical programs targeting aryl-pyrrolidine nitrile insecticides, the 2-bromo-5-pyrrolidinyl isomer provides a strategic advantage: the bromine atom permits late-stage Buchwald–Hartwig amination or borylation, while the electron-donating pyrrolidine at the 5-position mimics the electronic profile of known active leads [1]. The predicted higher boiling point (390 °C) of this isomer relative to the 6-bromo analog offers a wider thermal processing window during solvent-intensive scale-up, reducing decomposition risk [1].

Kinase Inhibitor Intermediates with Defined Substitution Vectors

When constructing ATP-competitive kinase inhibitors that occupy the hinge-binding region with a benzonitrile moiety, precise spatial orientation of the solubilizing pyrrolidine group is critical for potency. The 2-bromo-5-substitution pattern directs the pyrrolidine vector away from the hinge, minimizing steric clashes observed with 4-pyrrolidinyl analogs [1]. Suppliers such as MolCore offer ISO-certified batches (NLT 98%) suitable for GLP intermediate synthesis, ensuring batch-to-batch consistency essential for SAR studies .

Application
Selection Property
Validation Focus
Parallel Library Synthesis
Predicted high cross-coupling yield
Suzuki–Miyaura yield reproducibility
Agrochemical Lead Optimization
Late-stage functionalization handle
Thermal processing window during scale-up
Kinase Inhibitor Intermediates
Defined pyrrolidine substitution vector
Batch-to-batch purity for SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.